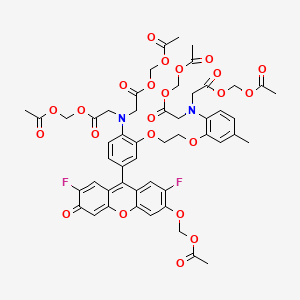

Fluo-4 AM

Beschreibung

Eigenschaften

IUPAC Name |

acetyloxymethyl 2-[2-[2-[5-[3-(acetyloxymethoxy)-2,7-difluoro-6-oxoxanthen-9-yl]-2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-4-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H50F2N2O23/c1-28-7-9-39(54(19-47(62)74-24-69-30(3)57)20-48(63)75-25-70-31(4)58)45(13-28)66-11-12-67-46-14-34(8-10-40(46)55(21-49(64)76-26-71-32(5)59)22-50(65)77-27-72-33(6)60)51-35-15-37(52)41(61)17-42(35)78-43-18-44(38(53)16-36(43)51)73-23-68-29(2)56/h7-10,13-18H,11-12,19-27H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMNQGZXFYNBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)OCOC(=O)C)F)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H50F2N2O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1096.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273221-67-3 | |

| Record name | FLUO-4 AM | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273221673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUO-4 AM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7XMU4W82G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluo-4 AM: A Technical Guide for Neuroscience Research

Fluo-4 acetoxymethyl (AM) ester is a high-affinity, cell-permeant fluorescent indicator for intracellular calcium (Ca²⁺) that has become an indispensable tool in neuroscience research. Its ability to report transient changes in intracellular Ca²⁺ concentration with a large dynamic range makes it ideal for monitoring neuronal activity, investigating signaling pathways, and for high-throughput screening in drug discovery. This guide provides an in-depth overview of Fluo-4 AM's mechanism of action, applications, and detailed protocols for its use in various neuroscience research contexts.

Core Principles and Mechanism of Action

Fluo-4 AM is an acetoxymethyl ester derivative of the calcium chelator Fluo-4. The AM ester group renders the molecule lipophilic, allowing it to readily cross the cell membrane. Once inside the neuron, intracellular esterases cleave the AM groups, trapping the now cell-impermeant Fluo-4 molecule in the cytoplasm. In its Ca²⁺-free form, Fluo-4 exhibits weak fluorescence. Upon binding to intracellular Ca²⁺, its fluorescence intensity increases by over 100-fold, with excitation and emission maxima at approximately 494 nm and 516 nm, respectively.[1][2] This significant increase in fluorescence upon Ca²⁺ binding enables the sensitive detection of changes in intracellular calcium concentration that are hallmarks of neuronal activity, such as action potentials and synaptic transmission.

The following diagram illustrates the mechanism of action of Fluo-4 AM:

Applications in Neuroscience Research

Fluo-4 AM is a versatile tool employed in a wide array of neuroscience applications:

-

Monitoring Neuronal Activity: Fluo-4 AM is widely used to visualize spontaneous and evoked neuronal activity in cultured neurons, brain slices, and even in vivo.[3][4][5] The influx of Ca²⁺ through voltage-gated calcium channels during an action potential leads to a transient increase in Fluo-4 fluorescence, allowing for the optical recording of neuronal firing.

-

Investigating Synaptic Transmission: At the synapse, the arrival of an action potential triggers Ca²⁺ influx, which is essential for neurotransmitter release. Fluo-4 AM can be used to study the dynamics of presynaptic and postsynaptic calcium, providing insights into synaptic strength and plasticity.

-

Studying Glial Cell Signaling: While often used for neurons, Fluo-4 AM is also effective for monitoring calcium signaling in glial cells, such as astrocytes, which exhibit slower and larger Ca²⁺ transients.

-

High-Throughput Screening (HTS) for Drug Discovery: The robust signal and compatibility with automated fluorescence microscopy make Fluo-4 AM a popular choice for HTS assays to identify compounds that modulate neuronal activity by affecting ion channels or receptors.

Quantitative Data Summary

The following tables summarize typical experimental parameters for using Fluo-4 AM in various neuroscience preparations, compiled from multiple research articles.

Table 1: Fluo-4 AM Loading Parameters

| Preparation Type | Fluo-4 AM Concentration (µM) | Loading Temperature (°C) | Loading Time (minutes) | Pluronic F-127 Concentration (%) | Reference(s) |

| Cultured Neurons | 1-5 | 37 or Room Temperature | 30-60 | 0.02 - 0.1 | |

| Neural Stem Cells | 3 | Room Temperature | ~60 | 0.1 | |

| Brain Slices | 5-10 | Room Temperature or 37 | 30-60 | 0.1 - 1 | |

| Intact Dorsal Root Ganglia (with electroporation) | 0.92 (mM) | Not specified | 60 | 0.4 | |

| In Vivo (topical application) | Not specified | In vivo | Not specified | Not specified |

Table 2: Fluo-4 Properties

| Property | Value | Reference(s) |

| Excitation Wavelength (max) | 494 nm | |

| Emission Wavelength (max) | 516 nm | |

| Kd for Ca²⁺ | 345 nM |

Experimental Protocols

Below are detailed methodologies for key experiments using Fluo-4 AM.

Protocol 1: Calcium Imaging in Cultured Neurons

This protocol is adapted from methodologies used for imaging spontaneous and evoked activity in cultured neuronal networks.

Materials:

-

Cultured neurons on glass-bottom dishes or plates

-

Fluo-4 AM stock solution (1-5 mM in DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

Procedure:

-

Prepare Loading Solution:

-

For a final concentration of 5 µM Fluo-4 AM, dilute the stock solution in your chosen physiological buffer.

-

Add Pluronic F-127 to a final concentration of 0.02-0.1% to aid in dye solubilization. Vortex thoroughly.

-

-

Cell Loading:

-

Remove the culture medium from the neurons and wash once with pre-warmed buffer.

-

Add the Fluo-4 AM loading solution to the cells.

-

Incubate for 30-60 minutes at 37°C or room temperature, protected from light.

-

-

Washing and De-esterification:

-

Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed buffer to remove extracellular dye.

-

Incubate the cells in fresh buffer for an additional 15-30 minutes to allow for complete de-esterification of the Fluo-4 AM.

-

-

Imaging:

-

Mount the dish or plate on a fluorescence microscope equipped with appropriate filters for Fluo-4 (e.g., FITC/GFP filter set).

-

Acquire images at a high frame rate (e.g., 10-50 Hz) to capture the rapid dynamics of neuronal calcium transients.

-

Protocol 2: Calcium Imaging in Acute Brain Slices

This protocol is based on methods for studying neuronal network activity in brain tissue.

Materials:

-

Acutely prepared brain slices (200-400 µm thick)

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂

-

Fluo-4 AM stock solution (1-5 mM in DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Cremophor EL (optional, to aid dye loading)

Procedure:

-

Prepare Loading Solution:

-

Prepare a concentrated stock of Fluo-4 AM in DMSO with Pluronic F-127.

-

Dilute this stock into aCSF to a final Fluo-4 AM concentration of 5-10 µM.

-

-

Slice Loading:

-

Transfer the brain slices to a small incubation chamber containing the Fluo-4 AM loading solution.

-

Incubate for 30-60 minutes at room temperature or 37°C, protected from light, while continuously supplying oxygen.

-

-

Washing and Recovery:

-

After loading, transfer the slices to a holding chamber with fresh, oxygenated aCSF for at least 30 minutes to allow for de-esterification and recovery.

-

-

Imaging:

-

Transfer a slice to the recording chamber of an upright or inverted microscope and continuously perfuse with oxygenated aCSF.

-

Use a water-immersion objective to visualize the loaded cells.

-

Acquire images at a high temporal resolution to detect fast neuronal signals, which may be small (1-3% change in fluorescence).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a typical signaling pathway leading to a Fluo-4 signal and a general experimental workflow.

Conclusion

Fluo-4 AM remains a cornerstone of neuroscience research for monitoring intracellular calcium dynamics. Its high sensitivity, large fluorescence dynamic range, and ease of use make it a powerful tool for investigating neuronal function in a variety of preparations. By understanding its mechanism of action and following optimized protocols, researchers and drug development professionals can effectively leverage Fluo-4 AM to advance our understanding of the nervous system and to discover novel therapeutics for neurological disorders.

References

- 1. Fluo-4 AM | Calcium Signaling Probes and Ca2+ Indicator Dyes | Tocris Bioscience [tocris.com]

- 2. Monitoring Intracellular Calcium Ion Dynamics in Hair Cell Populations with Fluo-4 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fast Neuronal Calcium Signals in Brain Slices Loaded With Fluo-4 AM Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue | PLOS One [journals.plos.org]

- 5. High-throughput compound evaluation on 3D networks of neurons and glia in a microfluidic platform - PMC [pmc.ncbi.nlm.nih.gov]

Fluo-4 AM: An In-depth Technical Guide to its Spectral Properties and Applications in Intracellular Calcium Measurement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fluo-4 acetoxymethyl (AM) ester, a widely used fluorescent indicator for the measurement of intracellular calcium concentration ([Ca²⁺]i). We will delve into its spectral properties, the mechanism of action, and detailed protocols for its application in various experimental setups, including fluorescence microscopy, flow cytometry, and microplate-based assays for G-protein coupled receptor (GPCR) activation.

Core Principles of Fluo-4 AM

Fluo-4 AM is a cell-permeant dye that, upon entering a cell, is hydrolyzed by intracellular esterases to its active, membrane-impermeant form, Fluo-4.[1] In its calcium-free state, Fluo-4 is essentially non-fluorescent. However, upon binding to intracellular calcium ions, it exhibits a dramatic increase in fluorescence intensity (over 100-fold), making it an extremely sensitive indicator of changes in [Ca²⁺]i.[2][3] This property makes Fluo-4 an invaluable tool for studying calcium signaling pathways in a wide range of biological processes.

Mechanism of Action: De-esterification and Calcium Binding

The acetoxymethyl ester groups on Fluo-4 AM render the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave these AM ester groups, converting the molecule into the hydrophilic, calcium-sensitive indicator Fluo-4. This process also traps the dye within the cell. The de-esterified Fluo-4 then acts as a chelator for calcium ions. The binding of Ca²⁺ to the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelating portion of the Fluo-4 molecule induces a conformational change that results in a significant increase in its fluorescence quantum yield.

Spectral Properties of Fluo-4

The spectral characteristics of Fluo-4 are highly dependent on its calcium-bound state. The key quantitative data are summarized in the table below.

| Property | Ca²⁺-Bound Fluo-4 | Ca²⁺-Free Fluo-4 | Reference(s) |

| Excitation Wavelength (λex) | ~494 nm | Not well-defined | [4] |

| Emission Wavelength (λem) | ~506 nm | Not well-defined | [4] |

| Molar Extinction Coefficient (ε) | ~83,000 M⁻¹cm⁻¹ at 494 nm | Not reported | |

| Fluorescence Quantum Yield (Φ) | ~0.14 | Very low (negligible) | |

| Dissociation Constant (Kd) | ~345 nM | N/A |

Note on Ca²⁺-Free Fluo-4 Spectral Properties: The molar extinction coefficient and quantum yield for the calcium-free form of Fluo-4 are not well-documented in the literature. This is because the fluorescence of unbound Fluo-4 is extremely low, making accurate and reproducible measurements challenging. The critical feature of Fluo-4 is the substantial increase in fluorescence upon calcium binding, which provides a high signal-to-noise ratio for detecting changes in intracellular calcium levels.

Experimental Protocols

General Cell Loading Protocol with Fluo-4 AM

This protocol provides a general guideline for loading cells with Fluo-4 AM. Optimal conditions, such as dye concentration and incubation time, may vary depending on the cell type and experimental setup and should be determined empirically.

Materials:

-

Fluo-4 AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (B1678239) (optional)

-

Heat-inactivated serum (if required for cell viability)

Procedure:

-

Prepare a 1-5 mM Fluo-4 AM stock solution in anhydrous DMSO.

-

Prepare the loading buffer:

-

For a final Fluo-4 AM concentration of 1-5 µM, dilute the stock solution in a physiological buffer such as HBSS.

-

To aid in the dispersion of the water-insoluble Fluo-4 AM, it is recommended to add Pluronic® F-127 to the loading buffer at a final concentration of 0.02-0.04%. This can be achieved by mixing the Fluo-4 AM stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting in the buffer.

-

(Optional) To prevent the active efflux of de-esterified Fluo-4 from the cells, which can lead to a decrease in signal over time, the organic anion transport inhibitor probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Grow cells to the desired confluency on a suitable culture vessel (e.g., coverslips for microscopy, 96-well plates for plate reader assays).

-

Remove the culture medium and wash the cells once with the physiological buffer.

-

Add the Fluo-4 AM loading solution to the cells.

-

Incubate for 15-60 minutes at 37°C. For some cell types, incubation at room temperature may reduce dye compartmentalization.

-

-

Wash and De-esterification:

-

Remove the loading solution and wash the cells 2-3 times with the physiological buffer (containing probenecid if used in the loading step) to remove any extracellular dye.

-

Incubate the cells for a further 30 minutes in the physiological buffer to allow for complete de-esterification of the Fluo-4 AM within the cells.

-

-

Proceed with your experiment (e.g., fluorescence microscopy, flow cytometry, or microplate reader assay).

References

A Comprehensive Technical Guide to Fluo-4 AM for Live Cell Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough understanding of Fluo-4 AM, a widely used fluorescent indicator for measuring intracellular calcium concentration ([Ca²⁺]i) in live cells. We will delve into its mechanism of action, key characteristics, detailed experimental protocols, and applications in research and drug development.

Core Principles of Fluo-4 AM

Fluo-4 AM (Fluo-4 acetoxymethyl ester) is a high-affinity, single-wavelength fluorescent dye that exhibits a substantial increase in fluorescence intensity upon binding to free Ca²⁺.[1][2] Its cell-permeant nature allows for straightforward loading into a wide variety of cell types, making it a cornerstone tool for studying intracellular calcium dynamics.[1][3]

Mechanism of Action

The functionality of Fluo-4 AM is a two-stage process. Initially, the acetoxymethyl (AM) ester groups render the molecule lipophilic, enabling it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the now membrane-impermeant Fluo-4 molecule within the cytoplasm. In its Ca²⁺-free form, Fluo-4 is essentially non-fluorescent. However, upon binding to intracellular Ca²⁺, it undergoes a conformational change that results in a dramatic increase in its fluorescence emission, which can be over 100-fold. This fluorescence intensity is directly proportional to the concentration of free cytosolic calcium.

Figure 1: Mechanism of Fluo-4 AM cellular uptake and calcium binding.

Quantitative Data and Spectral Properties

A clear understanding of the quantitative parameters of Fluo-4 is crucial for experimental design and data interpretation.

| Property | Value | Reference |

| Excitation Maximum (Ca²⁺-bound) | ~494 nm | |

| Emission Maximum (Ca²⁺-bound) | ~516 nm | |

| Dissociation Constant (Kd) for Ca²⁺ | ~345 nM | |

| Fluorescence Increase upon Ca²⁺ Binding | >100-fold | |

| Molecular Weight | 1096.95 g/mol |

Note: The Kd can be influenced by intracellular conditions such as pH, temperature, and protein concentrations.

Experimental Protocol for Live Cell Calcium Imaging

This section provides a generalized yet detailed protocol for loading cells with Fluo-4 AM and performing live-cell calcium imaging. Optimization for specific cell types and experimental conditions is recommended.

Reagent Preparation

-

Fluo-4 AM Stock Solution: Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light.

-

Pluronic™ F-127 Solution: Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO. This surfactant aids in the dispersion of the nonpolar Fluo-4 AM in aqueous media.

-

Assay Buffer: A common choice is Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.2-7.4). Other physiological buffers can also be used.

-

Probenecid Stock Solution (Optional): Prepare a 100X stock solution of Probenecid in your assay buffer. Probenecid is an anion-transport inhibitor that can reduce the leakage of de-esterified Fluo-4 from some cell types.

Cell Loading Procedure

-

Cell Culture: Plate cells on an appropriate imaging dish or plate to achieve 80-100% confluency on the day of the experiment.

-

Prepare Loading Solution:

-

For a final Fluo-4 AM concentration of 2-5 µM, dilute the Fluo-4 AM stock solution into the assay buffer.

-

It is recommended to first mix the Fluo-4 AM stock with an equal volume of the 20% Pluronic™ F-127 solution before diluting in the buffer to a final Pluronic™ F-127 concentration of 0.02-0.04%.

-

If using, add Probenecid to the loading solution at a final concentration of 1-2.5 mM.

-

Vortex the solution thoroughly.

-

-

Cell Loading:

-

Remove the cell culture medium and wash the cells once with the assay buffer.

-

Add the Fluo-4 AM loading solution to the cells.

-

Incubate for 30-60 minutes at 37°C or room temperature. Incubation at lower temperatures can help reduce dye compartmentalization.

-

-

Wash and De-esterification:

-

Remove the loading solution and wash the cells gently 2-3 times with fresh, pre-warmed assay buffer to remove any extracellular dye.

-

Incubate the cells for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the Fluo-4 AM within the cells.

-

Live Cell Imaging

-

Microscopy Setup: Use a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation: ~490 nm, Emission: ~515 nm).

-

Image Acquisition:

-

Acquire a baseline fluorescence image before stimulating the cells.

-

Add your agonist or stimulus of interest.

-

Begin time-lapse imaging to capture the change in fluorescence intensity over time.

-

Figure 2: Experimental workflow for live cell calcium imaging with Fluo-4 AM.

Applications in Research and Drug Development

Fluo-4 AM is a versatile tool with broad applications in studying cellular processes regulated by calcium signaling.

-

G-Protein Coupled Receptor (GPCR) Signaling: A primary application is in high-throughput screening (HTS) for compounds that modulate GPCR activity by measuring downstream calcium mobilization. For example, activation of Gq-coupled GPCRs leads to the production of inositol (B14025) trisphosphate (IP₃), which binds to IP₃ receptors on the endoplasmic reticulum (ER), causing the release of stored Ca²⁺ into the cytosol.

Figure 3: Simplified Gq-coupled GPCR signaling pathway leading to calcium release.

-

Ion Channel Studies: Fluo-4 AM is used to study the activity of various calcium channels, including store-operated calcium entry (SOCE) channels.

-

Neuroscience: It is widely employed to monitor neuronal activity and synaptic transmission through the detection of calcium transients.

-

Cardiomyocyte Research: Fluo-4 is used to visualize calcium waves and sparks in cardiomyocytes.

Advantages and Disadvantages

| Advantages | Disadvantages |

| High Fluorescence Yield: Brighter than its predecessor, Fluo-3, allowing for use at lower, less cytotoxic concentrations. | Single Wavelength Indicator: Not suitable for ratiometric measurements, which can make quantitative analysis susceptible to variations in dye loading, cell thickness, and photobleaching. |

| High Affinity for Ca²⁺: Sensitive to small changes in intracellular calcium concentrations near resting levels. | Potential for Compartmentalization: The dye can sometimes accumulate in organelles like mitochondria, which can interfere with the measurement of cytosolic calcium. |

| Visible Light Excitation: Compatible with standard 488 nm laser lines, reducing phototoxicity compared to UV-excitable dyes. | Signal Quenching at High Concentrations: High intracellular concentrations of Fluo-4 can buffer calcium and quench the signal. |

| Rapid Cell Loading: The AM ester form allows for efficient loading into a wide range of cell types. | Dye Leakage: De-esterified Fluo-4 can be actively transported out of some cell types over time, leading to a decrease in signal. |

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low Fluorescence Signal | - Incomplete de-esterification- Low dye concentration- Unhealthy cells | - Increase de-esterification time- Optimize Fluo-4 AM loading concentration- Ensure cells are healthy and adherent |

| Inconsistent Cell Loading | - Uneven dye distribution- Presence of serum in loading buffer | - Ensure thorough mixing of loading solution with Pluronic™ F-127- Use serum-free medium for loading |

| High Background Fluorescence | - Incomplete washing- Autofluorescence | - Wash cells thoroughly after loading- Use a background suppressor or acquire a background image for subtraction |

| Rapid Signal Decay | - Dye leakage- Phototoxicity/Photobleaching | - Add Probenecid to the buffer- Reduce laser power and exposure time |

This guide provides a comprehensive overview of Fluo-4 AM for live cell calcium imaging. By understanding its principles, following detailed protocols, and being aware of its advantages and limitations, researchers can effectively utilize this powerful tool to unravel the complexities of calcium signaling in a multitude of biological systems.

References

The Principle of Fluo-4 AM De-esterification: A Technical Guide to Intracellular Calcium Measurement

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core principle behind the use of Fluo-4 acetoxymethyl (AM) ester, a widely adopted fluorescent indicator for the quantitative measurement of intracellular calcium concentration ([Ca²⁺]i). A thorough understanding of its de-esterification process within the cytoplasm is critical for the robust design, execution, and interpretation of experiments in cell biology and high-throughput drug screening.

Core Principle: From Permeation to Activation

Fluo-4 AM is a cell-permeable derivative of the calcium indicator Fluo-4.[1][2][3] The Fluo-4 molecule itself is a polycarboxylate anion, making it membrane-impermeant. To facilitate its entry into live cells, the carboxyl groups are masked with acetoxymethyl (AM) esters. This modification renders the molecule more hydrophobic and electrically neutral, allowing it to passively diffuse across the plasma membrane into the cytoplasm.[4][5]

Once inside the cell, the landscape changes. The cytoplasm is rich in non-specific esterase enzymes that play a crucial role in cellular metabolism. These esterases recognize and cleave the AM ester groups from the Fluo-4 AM molecule. This enzymatic hydrolysis serves two essential purposes:

-

Trapping the Indicator: The cleavage of the AM esters restores the carboxylate groups, transforming the molecule back into the membrane-impermeant Fluo-4. This negatively charged form is trapped within the cell, ensuring its accumulation in the cytoplasm and preventing it from leaking out.

-

Activating Calcium Sensitivity: The Fluo-4 AM ester itself is not fluorescent and does not bind to calcium ions. The hydrolysis by intracellular esterases is the critical activation step that enables the Fluo-4 molecule to bind to Ca²⁺.

Upon binding to free calcium, the Fluo-4 molecule undergoes a conformational change that results in a dramatic increase in its fluorescence intensity—typically over 100-fold. This fluorescence signal, excitable by the 488 nm argon laser line, is directly proportional to the intracellular calcium concentration, allowing for real-time monitoring of calcium dynamics in various applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.

Visualization of the De-esterification and Experimental Workflow

To visually represent this process, the following diagrams illustrate the key molecular transitions and a standard experimental workflow.

Quantitative Data and Comparative Analysis

The selection of a calcium indicator is often guided by its specific properties. The table below summarizes the key characteristics of Fluo-4.

| Property | Value | Reference |

| Chemical Formula | C₅₁H₅₀F₂N₂O₂₃ | |

| Molecular Weight | 1096.95 g/mol | |

| CAS Number | 273221-67-3 | |

| Excitation Wavelength (λex) | 494 nm | |

| Emission Wavelength (λem) | 516 nm (Ca²⁺-bound) | |

| Dissociation Constant (Kd) for Ca²⁺ | ~335-345 nM | |

| Fluorescence Increase upon Ca²⁺ Binding | >100-fold | |

| Cell Permeability | Permeant (AM ester form) |

Fluo-4 was developed as an improved analog of Fluo-3. The primary structural difference is the replacement of two chlorine atoms with fluorine atoms, which enhances its spectral properties.

| Feature | Fluo-3 | Fluo-4 | Advantage of Fluo-4 |

| Excitation Maximum | ~506 nm | ~494 nm | Better suited for 488 nm argon laser excitation. |

| Fluorescence Signal | Lower | Higher | Brighter signal at lower dye concentrations. |

| Phototoxicity | Higher | Lower | Less damaging to cells due to lower required concentrations. |

| Kd for Ca²⁺ | ~325 nM | ~345 nM | Very similar calcium binding affinity. |

| Loading Time | Longer | Faster | More efficient cell loading. |

Detailed Experimental Protocol: Cell Loading with Fluo-4 AM

This protocol provides a general guideline for loading adherent cells. Optimization is recommended for specific cell types and experimental conditions.

Materials:

-

Fluo-4 AM (stored at -20°C, protected from light)

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127, 20% solution in DMSO

-

Buffered physiological medium (e.g., HBSS or Tyrode's solution)

-

Probenecid (B1678239) (optional, for inhibiting dye efflux)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

-

If using, prepare a 250 mM stock solution of probenecid in 1 M NaOH.

-

-

Prepare Loading Buffer:

-

Dilute the Fluo-4 AM stock solution into your chosen buffered physiological medium to a final working concentration of 1-5 µM.

-

To aid in the dispersion of the nonpolar Fluo-4 AM, it is recommended to add Pluronic F-127 to a final concentration of ~0.02%. This can be achieved by mixing the Fluo-4 AM DMSO stock with an equal volume of 20% Pluronic F-127 before diluting into the medium.

-

If dye leakage is a concern, add probenecid to a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Wash the cells once with the buffered physiological medium.

-

Add the Fluo-4 AM loading buffer to the cells.

-

Incubate for 15-60 minutes at 37°C. The optimal time and temperature should be determined empirically. Lowering the temperature can sometimes reduce dye compartmentalization.

-

-

De-esterification and Washing:

-

After incubation, remove the loading buffer.

-

Wash the cells gently two to three times with fresh, warm, indicator-free medium (containing probenecid, if used) to remove any dye non-specifically associated with the cell surface.

-

Incubate the cells for an additional 30 minutes in the indicator-free medium to allow for complete de-esterification of any remaining intracellular Fluo-4 AM.

-

-

Imaging and Measurement:

-

The cells are now ready for fluorescence measurement.

-

Proceed with your experiment, acquiring a baseline fluorescence reading before applying any stimuli.

-

Critical Considerations and Troubleshooting

-

Incomplete De-esterification: Incomplete cleavage of the AM esters can result in a heterogeneous population of indicator molecules with reduced affinity for Ca²⁺, potentially leading to an underestimation of calcium levels. Ensuring an adequate de-esterification period (Step 4) is crucial.

-

Dye Compartmentalization: Fluo-4 can sometimes accumulate in organelles like mitochondria or the endoplasmic reticulum, which can complicate the interpretation of purely cytosolic calcium signals. Lowering the loading temperature or dye concentration may help mitigate this issue.

-

Dye Efflux: Once de-esterified, the charged Fluo-4 can be actively removed from the cell by organic anion transporters. This can lead to a gradual decrease in signal over time. The rate of efflux is temperature-dependent and varies between cell types. The use of anion transporter inhibitors like probenecid can help improve dye retention.

-

Hydrolysis of AM Esters: Fluo-4 AM is susceptible to hydrolysis, especially when in solution. Always use high-quality, anhydrous DMSO for stock solutions and avoid repeated freeze-thaw cycles. It is possible to test for premature hydrolysis by measuring the fluorescence of a diluted sample before and after adding a saturating concentration of calcium; a significant initial fluorescence indicates degradation.

References

Fluo-4 AM vs. Fluo-3 AM: An In-depth Technical Guide to Intracellular Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Calcium Indicators in Cellular Signaling

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a pivotal role in a myriad of cellular processes, including signal transduction, gene expression, muscle contraction, and neurotransmission. The ability to accurately measure fluctuations in intracellular Ca²⁺ concentration is therefore fundamental to understanding cell physiology and pathology. Fluorescent indicators are indispensable tools for this purpose, and among the most widely used are Fluo-3 acetoxymethyl (AM) and Fluo-4 AM. Both are non-ratiometric indicators that exhibit a significant increase in fluorescence intensity upon binding to Ca²⁺. This guide provides a detailed technical comparison of Fluo-4 AM and Fluo-3 AM, offering insights into their respective properties, performance characteristics, and experimental considerations to aid researchers in selecting the optimal indicator for their specific applications.

Core Differences: A Head-to-Head Comparison

The primary distinction between Fluo-4 and Fluo-3 lies in a subtle yet impactful structural modification. Fluo-4 is an analog of Fluo-3 where two chlorine substituents on the xanthene ring are replaced by fluorine atoms.[1][2][3] This seemingly minor change results in a significant improvement in the spectral properties of Fluo-4, leading to brighter fluorescence signals and an enhanced signal-to-noise ratio, particularly when using the common 488 nm laser line for excitation.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Fluo-4 and Fluo-3 after hydrolysis of the AM ester within the cell.

| Property | Fluo-4 | Fluo-3 | References |

| Excitation Maximum (Ca²⁺-bound) | ~494 nm | ~506 nm | |

| Emission Maximum (Ca²⁺-bound) | ~516 nm | ~526 nm | |

| Dissociation Constant (Kd for Ca²⁺) | ~345 nM | ~390 nM | |

| Quantum Yield (Φ) | ~0.16 | ~0.14 - 0.15 | |

| Fluorescence Enhancement | >100-fold | ~100-fold |

| Performance Metric | Fluo-4 AM | Fluo-3 AM | References |

| Relative Brightness | Brighter | Less Bright | |

| Signal-to-Noise Ratio (ΔF/F₀) | 0.135 ± 0.007 | 0.114 ± 0.007 |

Mechanism of Action: From Cell Permeation to Calcium Detection

Both Fluo-4 AM and Fluo-3 AM are cell-permeant esters that can passively diffuse across the plasma membrane of live cells. Once inside the cytoplasm, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting the non-fluorescent, hydrophobic molecule into its active, fluorescent, and membrane-impermeant form (Fluo-4 or Fluo-3). This active form is a BAPTA-based chelator that exhibits a low basal fluorescence in the absence of Ca²⁺. Upon binding to intracellular Ca²⁺, a conformational change occurs, leading to a dramatic increase in fluorescence intensity.

Experimental Protocols

The following are generalized protocols for loading Fluo-4 AM and Fluo-3 AM into adherent cells. Optimization of dye concentration, loading time, and temperature is crucial for different cell types and experimental conditions.

Preparation of Stock and Loading Solutions

-

Stock Solution Preparation (1-5 mM): Dissolve the Fluo-4 AM or Fluo-3 AM powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot and store at -20°C, protected from light and moisture.

-

Loading Buffer Preparation: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer buffered with HEPES.

-

Working Loading Solution (1-5 µM): On the day of the experiment, dilute the stock solution into the loading buffer to the desired final concentration. To aid in the dispersion of the AM ester in the aqueous buffer, the non-ionic detergent Pluronic® F-127 can be added to the loading solution at a final concentration of 0.02-0.04%. For cell types that actively extrude the dye, the organic anion transport inhibitor probenecid (B1678239) (1-2.5 mM) can be included in the loading and imaging buffers to improve dye retention.

Cell Loading and De-esterification

-

Cell Culture: Plate cells on an appropriate imaging dish or plate and culture to the desired confluency.

-

Aspirate Growth Medium: Carefully remove the cell culture medium.

-

Wash Cells: Gently wash the cells once with the loading buffer.

-

Add Loading Solution: Add the prepared working loading solution to the cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature. Incubation at 37°C can sometimes lead to dye compartmentalization in organelles, so room temperature loading may be preferable for cytosolic measurements.

-

Wash to Remove Excess Dye: After incubation, aspirate the loading solution and wash the cells 2-3 times with fresh, dye-free buffer (containing probenecid if used during loading).

-

De-esterification: Incubate the cells in dye-free buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

-

Imaging: The cells are now ready for imaging. Excite Fluo-4 at ~494 nm and Fluo-3 at ~506 nm, and collect the emission at ~516 nm and ~526 nm, respectively. The 488 nm laser line is commonly used for both indicators, but it is more efficient for Fluo-4.

Visualizing Cellular Processes

Calcium Signaling Pathway

Fluo-4 AM and Fluo-3 AM are instrumental in visualizing Ca²⁺ dynamics in response to a wide range of stimuli that trigger intracellular Ca²⁺ release from the endoplasmic reticulum (ER) or influx from the extracellular space.

Caption: A generalized Gq-coupled GPCR calcium signaling pathway.

Experimental Workflow

The following diagram outlines the key steps in a typical experiment using Fluo-4 AM or Fluo-3 AM for intracellular calcium imaging.

References

The Application of Fluo-4 AM in Cell Signaling Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fluo-4 acetoxymethyl (AM) ester is a high-affinity, fluorescent calcium indicator that has become an indispensable tool for investigating intracellular calcium (Ca²⁺) signaling. Its robust signal, high sensitivity, and compatibility with standard fluorescence microscopy and high-throughput screening platforms have solidified its role in diverse areas of cell biology and drug discovery. This technical guide provides a comprehensive overview of the principles, methodologies, and applications of Fluo-4 AM in the study of cellular signaling pathways.

Core Principles of Fluo-4 AM

Fluo-4 AM is a cell-permeant derivative of the calcium chelator Fluo-4.[1] The acetoxymethyl ester groups render the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cytoplasm.[2] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant and calcium-sensitive Fluo-4 dye within the cytosol.[3][4]

In its Ca²⁺-free form, Fluo-4 is virtually non-fluorescent.[5] Upon binding to free cytosolic Ca²⁺, Fluo-4 undergoes a conformational change that results in a significant increase in its fluorescence intensity, with reports of a greater than 100-fold increase. This large dynamic range provides an excellent signal-to-noise ratio for detecting even small fluctuations in intracellular Ca²⁺ concentrations.

Structurally, Fluo-4 is an analog of Fluo-3, with fluorine substituents replacing chlorine atoms. This modification results in a brighter fluorescence signal upon excitation with the 488 nm argon-ion laser line, a common feature in many fluorescence microscopes and flow cytometers.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of Fluo-4 AM, collated from various sources. These values are crucial for designing and interpreting experiments.

| Parameter | Value | Notes |

| Excitation Wavelength (λex) | ~494 nm | Efficiently excited by the 488 nm laser line. |

| Emission Wavelength (λem) | ~506-516 nm | Detected using standard FITC/GFP filter sets. |

| Dissociation Constant (Kd) for Ca²⁺ | ~345-350 nM | High affinity, suitable for detecting resting and transient Ca²⁺ levels. |

| Stock Solution Concentration | 1-5 mM in anhydrous DMSO | Should be stored at -20°C, protected from light and moisture. |

| Working Concentration | 1-5 µM | Optimal concentration should be determined empirically for each cell type. |

| Incubation Time | 15-60 minutes | Varies depending on cell type and temperature. |

| Incubation Temperature | 20-37°C | Room temperature loading may reduce compartmentalization. |

Detailed Experimental Protocols

A generalized protocol for loading cells with Fluo-4 AM and measuring intracellular calcium is provided below. Optimization of dye concentration, loading time, and temperature is recommended for each specific cell type and experimental setup.

I. Reagent Preparation

-

Fluo-4 AM Stock Solution: Prepare a 1-5 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

-

Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES (pH 7.2-7.4). For some applications, a buffer without phenol (B47542) red is preferred to reduce background fluorescence.

-

Pluronic™ F-127 (Optional but Recommended): To aid in the dispersion of the lipophilic Fluo-4 AM in aqueous buffer, a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO can be prepared.

-

Probenecid (B1678239) (Optional): To reduce the leakage of the de-esterified Fluo-4 from the cell via organic anion transporters, a stock solution of probenecid can be prepared for addition to the loading and assay buffers (final concentration typically 1-2.5 mM).

II. Cell Loading Procedure

-

Cell Plating: Plate cells on an appropriate vessel for fluorescence imaging (e.g., black-walled, clear-bottom 96-well plates, or glass-bottom dishes) and culture to the desired confluency (typically 80-100%).

-

Preparation of Loading Solution: On the day of the experiment, dilute the Fluo-4 AM stock solution into the loading buffer to a final working concentration of 1-5 µM. If using Pluronic™ F-127, first mix the Fluo-4 AM DMSO stock with an equal volume of the 20% Pluronic™ F-127 stock before diluting into the buffer.

-

Dye Loading: Remove the cell culture medium and wash the cells once with the loading buffer. Add the Fluo-4 AM loading solution to the cells.

-

Incubation: Incubate the cells for 15-60 minutes at 20-37°C, protected from light. Optimal conditions need to be determined empirically.

-

Washing and De-esterification: After incubation, wash the cells 2-3 times with fresh, indicator-free buffer to remove extracellular dye. Incubate the cells for an additional 10-30 minutes in fresh buffer to allow for complete de-esterification of the Fluo-4 AM by intracellular esterases.

III. Fluorescence Measurement and Data Analysis

-

Instrumentation: Measurements can be performed using a fluorescence microscope, confocal microscope, flow cytometer, or a fluorescence microplate reader equipped with appropriate filters for FITC/GFP (Excitation ~490 nm, Emission ~525 nm).

-

Baseline Measurement: Record the baseline fluorescence (F₀) of the loaded cells before applying any stimulus.

-

Stimulation and Recording: Add the stimulus (e.g., agonist, ionophore) and record the change in fluorescence intensity (F) over time. For kinetic assays, especially with GPCRs, rapid image acquisition or reading is crucial to capture the transient nature of the calcium release.

-

Data Normalization: The change in fluorescence is often expressed as a ratio (F/F₀) or as a change relative to baseline (ΔF/F₀ = (F - F₀)/F₀) to normalize for variations in dye loading and cell number.

Applications in Cell Signaling

Fluo-4 AM is extensively used to dissect a wide array of Ca²⁺-mediated signaling pathways.

G Protein-Coupled Receptor (GPCR) Activation

A primary application of Fluo-4 AM is in studying GPCRs that signal through the Gq pathway. Activation of these receptors leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol. This rapid increase in intracellular Ca²⁺ is readily detected by Fluo-4. This makes Fluo-4 AM a cornerstone of high-throughput screening (HTS) assays in drug discovery to identify GPCR agonists and antagonists.

Ion Channel Studies

Fluo-4 AM is also valuable for studying the activity of various calcium-permeable ion channels, including store-operated calcium entry (SOCE) channels and mechanosensitive channels. For instance, it has been used to monitor Ca²⁺ entry through transduction channels in hair cells, providing insights into the mechanics of hearing. By depleting ER calcium stores (e.g., with thapsigargin) and then reintroducing extracellular calcium, Fluo-4 can be used to measure SOCE, a critical pathway for replenishing intracellular calcium and sustaining signaling.

Other Applications

Beyond GPCRs and ion channels, Fluo-4 AM has been employed in a multitude of contexts, including:

-

Neuroscience: To visualize neuronal activity and calcium waves in response to neurotransmitters.

-

Cardiomyocyte Research: To study calcium transients during excitation-contraction coupling.

-

Immunology: To measure calcium signaling during T-cell activation.

-

Toxicology and Pharmacology: To assess the effects of compounds on intracellular calcium homeostasis.

Conclusion

Fluo-4 AM remains a powerful and versatile tool for researchers, scientists, and drug development professionals. Its favorable spectral properties, high affinity for calcium, and large fluorescent enhancement upon binding provide a robust method for real-time monitoring of intracellular calcium dynamics. By understanding the core principles and optimizing the experimental protocols detailed in this guide, investigators can effectively leverage Fluo-4 AM to unravel the complexities of calcium signaling in a vast range of biological processes and disease states.

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Monitoring Intracellular Calcium Ion Dynamics in Hair Cell Populations with Fluo-4 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotium.com [biotium.com]

Introduction to Fluo-4 AM: A Key Tool for Intracellular Calcium Measurement

An in-depth technical guide on the core principles and applications of Fluo-4 AM for measuring intracellular calcium concentration, tailored for researchers, scientists, and drug development professionals.

Fluo-4 AM is a high-affinity, cell-permeable fluorescent indicator widely utilized for the quantification of intracellular calcium ([Ca²⁺]i) concentrations. Its popularity in research and drug discovery stems from its substantial fluorescence intensity increase of over 100-fold upon binding to Ca²⁺, making it a sensitive tool for detecting calcium transients and oscillations in living cells. This guide provides a detailed overview of the mechanism, experimental protocols, and data interpretation associated with Fluo-4 AM.

The Core Mechanism of Fluo-4 AM

The functionality of Fluo-4 AM is a multi-step process that begins with its entry into the cell and culminates in a calcium-dependent fluorescent signal.

-

Cellular Loading : Fluo-4 AM (the acetoxymethyl ester form) is lipophilic, allowing it to readily permeate the cell membrane.

-

Intracellular Conversion : Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This enzymatic action transforms the molecule into Fluo-4, its membrane-impermeable, calcium-sensitive form. This process effectively traps the indicator within the cytosol.

-

Calcium Binding and Fluorescence : In its unbound state, Fluo-4 exhibits minimal fluorescence. Upon binding to free intracellular calcium, it undergoes a conformational change that results in a dramatic increase in its fluorescence emission. The intensity of this fluorescence is directly proportional to the concentration of free Ca²⁺ in the cytosol.

Spectral Properties and Quantitative Data

The spectral characteristics of Fluo-4 are crucial for designing experiments and selecting appropriate instrumentation. Upon binding to calcium, the absorption and emission peaks of Fluo-4 shift, leading to the observed increase in fluorescence.

| Property | Value | Notes |

| Excitation Wavelength (Ca²⁺-bound) | ~494 nm | Compatible with standard 488 nm argon-ion laser lines. |

| Emission Wavelength (Ca²⁺-bound) | ~516 nm | Green fluorescence. |

| Dissociation Constant (Kd) | ~345 nM | High affinity for Ca²⁺, suitable for measuring typical cytosolic concentrations. |

| Fold Fluorescence Increase | >100-fold | Provides a high signal-to-noise ratio. |

Experimental Protocol: A Step-by-Step Guide

A typical workflow for using Fluo-4 AM to measure intracellular calcium involves cell loading, experimental treatment, and data acquisition.

Detailed Methodology

-

Reagent Preparation :

-

Prepare a stock solution of Fluo-4 AM (e.g., 1 mM in anhydrous DMSO).

-

Prepare a loading buffer, typically a physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline.

-

To aid in the dispersion of the lipophilic Fluo-4 AM in the aqueous loading buffer, a non-ionic surfactant like Pluronic F-127 is often used at a final concentration of 0.02-0.04%.

-

-

Cell Loading :

-

Culture cells to an appropriate confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

-

Dilute the Fluo-4 AM stock solution into the loading buffer to a final concentration typically ranging from 1 to 10 µM.

-

Remove the culture medium and incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C. The optimal loading time and concentration may need to be determined empirically for different cell types.

-

-

Washing and De-esterification :

-

After loading, wash the cells with fresh, warm loading buffer to remove extracellular Fluo-4 AM.

-

Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the Fluo-4 AM to Fluo-4.

-

-

Imaging and Data Acquisition :

-

Mount the cells on a fluorescence microscope equipped with appropriate filters for fluorescein/FITC (excitation ~494 nm, emission ~516 nm).

-

Acquire a baseline fluorescence reading before applying any stimulus.

-

Introduce the experimental stimulus (e.g., a drug, neurotransmitter, or ionophore) and record the changes in fluorescence intensity over time.

-

Application in Signaling Pathway Analysis

Fluo-4 AM is instrumental in dissecting signaling pathways that involve calcium as a second messenger. A common application is in studying G-protein coupled receptor (GPCR) activation.

In this pathway, ligand binding to a Gq-coupled GPCR activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. This rise in intracellular calcium is detected by the increased fluorescence of Fluo-4.

Data Interpretation and Considerations

The fluorescence signal from Fluo-4 is typically reported as a relative change, such as the ratio of the fluorescence after stimulation (F) to the baseline fluorescence before stimulation (F₀). This F/F₀ ratio normalizes for variations in cell number and dye loading.

For a more quantitative measurement of [Ca²⁺]i, a calibration can be performed at the end of each experiment using ionophores like ionomycin (B1663694) in the presence of a calcium chelator (e.g., EGTA) to determine the minimum fluorescence (Fmin) and a saturating concentration of calcium to determine the maximum fluorescence (Fmax). The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:

[Ca²⁺]i = Kd * (F - Fmin) / (Fmax - F)

Critical Considerations :

-

Dye Compartmentalization : In some cell types, Fluo-4 can accumulate in organelles such as mitochondria, which can complicate the interpretation of cytosolic calcium signals.

-

Buffering Effects : At high concentrations, Fluo-4 itself can buffer intracellular calcium, potentially altering the kinetics and amplitude of the physiological calcium signal.

-

Phototoxicity and Photobleaching : Excitation light can be toxic to cells and can cause photobleaching of the fluorescent indicator, leading to a decrease in signal over time. It is important to use the lowest possible excitation intensity and exposure time.

Conclusion

Fluo-4 AM remains a cornerstone for the study of intracellular calcium dynamics. Its high sensitivity, substantial fluorescence enhancement, and compatibility with standard fluorescence microscopy make it an invaluable tool for researchers in basic science and drug development. A thorough understanding of its mechanism, proper execution of experimental protocols, and careful data interpretation are essential for obtaining reliable and meaningful results.

Methodological & Application

Application Notes and Protocols: Fluo-4 AM Loading for Primary Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluo-4 acetoxymethyl (AM) ester is a high-affinity, cell-permeant fluorescent indicator used to measure intracellular calcium ([Ca²⁺]i) concentrations. Its robust fluorescence increase of over 100-fold upon binding Ca²⁺ makes it a widely used tool in neuroscience research for monitoring neuronal activity, synaptic transmission, and cellular signaling pathways.[1][2] This application note provides a detailed, step-by-step protocol for loading primary neurons with Fluo-4 AM, along with guidance on optimization, troubleshooting, and data interpretation.

The underlying principle of Fluo-4 AM involves its passive diffusion across the cell membrane. Once inside the neuron, intracellular esterases cleave the AM ester group, trapping the now membrane-impermeant Fluo-4 molecule in the cytoplasm.[3][4] The de-esterified Fluo-4 binds to free Ca²⁺, resulting in a significant increase in its fluorescence emission, which can be detected using fluorescence microscopy or flow cytometry.

Materials and Reagents

| Reagent | Recommended Concentration/Specifications |

| Fluo-4 AM | 1-10 µM (stock solution of 1-5 mM in anhydrous DMSO) |

| Pluronic™ F-127 | 0.02-0.1% (w/v) (20% stock solution in anhydrous DMSO) |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Spectroscopy grade |

| Physiological Buffer | Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer's solution |

| Probenecid (optional) | 1-2.5 mM (stock solution in buffer or DMSO) |

Table 1: Recommended Concentrations of Reagents for Fluo-4 AM Loading. The optimal concentrations may vary depending on the specific primary neuron type and experimental conditions.

Physiological Buffer Composition

Hanks' Balanced Salt Solution (HBSS) [5]

| Component | Concentration (mM) |

| NaCl | 137 |

| KCl | 5.4 |

| Na₂HPO₄ | 0.25 |

| KH₂PO₄ | 0.44 |

| CaCl₂ | 1.26 |

| MgCl₂ | 0.5 |

| MgSO₄ | 0.4 |

| NaHCO₃ | 4.2 |

| Glucose | 5.6 |

| HEPES (optional) | 10 |

Krebs-Ringer's Solution

| Component | Concentration (mM) |

| NaCl | 119 |

| KCl | 2.5 |

| NaH₂PO₄ | 1.0 |

| CaCl₂ | 2.5 |

| MgCl₂ | 1.3 |

| HEPES | 20 |

| D-glucose | 11 |

Note: The pH of the physiological buffer should be adjusted to 7.2-7.4. For many applications, a buffer without phenol (B47542) red is preferred to reduce background fluorescence.

Experimental Protocol: Step-by-Step Fluo-4 AM Loading

This protocol is a general guideline for loading primary neurons cultured on coverslips or in multi-well plates. Optimization may be required for specific neuronal subtypes or experimental setups.

Preparation of Loading Solution

-

Prepare Fluo-4 AM Stock Solution: Dissolve Fluo-4 AM in anhydrous DMSO to a final concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

Prepare Pluronic™ F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in anhydrous DMSO.

-

Prepare Working Loading Solution:

-

Warm the Fluo-4 AM and Pluronic™ F-127 stock solutions to room temperature.

-

In a microcentrifuge tube, mix equal volumes of the Fluo-4 AM stock solution and the 20% Pluronic™ F-127 stock solution. Vortex briefly to ensure thorough mixing.

-

Dilute this mixture into pre-warmed physiological buffer (HBSS or Krebs-Ringer's) to achieve the final desired Fluo-4 AM concentration (typically 1-5 µM) and Pluronic™ F-127 concentration (typically 0.02-0.04%). Vortex the final solution vigorously for at least one minute.

-

Loading and De-esterification

Figure 1: Experimental Workflow for Fluo-4 AM Loading in Primary Neurons. This diagram outlines the key steps from reagent preparation to image acquisition.

-

Cell Culture Preparation: Ensure primary neurons are healthy and at the desired density for imaging.

-

Washing: Carefully aspirate the culture medium and wash the neurons once with the pre-warmed physiological buffer.

-

Loading: Replace the buffer with the freshly prepared Fluo-4 AM loading solution. Incubate the cells for 30-60 minutes at either room temperature or 37°C, protected from light. The optimal time and temperature should be determined empirically.

-

Removal of Excess Dye: Aspirate the loading solution and wash the neurons gently two to three times with fresh, pre-warmed physiological buffer to remove extracellular Fluo-4 AM.

-

De-esterification: Incubate the cells in the physiological buffer for an additional 30 minutes at room temperature in the dark. This step is crucial to allow for the complete cleavage of the AM ester by intracellular esterases, which is necessary for the dye to become calcium-sensitive.

-

Imaging: The neurons are now ready for imaging. Maintain the cells in the physiological buffer during the experiment. For fluorescence microscopy, use an excitation wavelength of approximately 494 nm and detect the emission at around 516 nm.

Optimization and Troubleshooting

Successful Fluo-4 AM loading in primary neurons often requires optimization of several parameters.

| Parameter | Recommendation | Rationale |

| Fluo-4 AM Concentration | Start with 2-5 µM and adjust as needed. | Higher concentrations can lead to cytotoxicity and compartmentalization, while lower concentrations may result in a poor signal-to-noise ratio. |

| Pluronic™ F-127 Concentration | Use 0.02-0.1% (w/v). | This non-ionic detergent aids in the solubilization of the water-insoluble Fluo-4 AM, but higher concentrations can be detrimental to cell health. |

| Incubation Time | 30-60 minutes. | Shorter times may result in insufficient loading, while longer incubations can increase cytotoxicity. |

| Temperature | Room temperature or 37°C. | Loading at 37°C can be more efficient but may also increase dye extrusion and compartmentalization. Room temperature loading is often a good starting point. |

| Probenecid | 1-2.5 mM (optional). | Probenecid can be added to the loading and imaging buffers to inhibit organic anion transporters, which can actively extrude the dye from the cytoplasm. |

Table 2: Key Parameters for Optimization of Fluo-4 AM Loading.

Common Issues and Solutions

| Issue | Possible Cause | Recommended Solution |

| Low Fluorescence Signal | Incomplete de-esterification, insufficient loading, or low intracellular Ca²⁺ levels. | Increase the de-esterification time. Optimize Fluo-4 AM concentration and incubation time. Verify cell health and resting Ca²⁺ levels. |

| High Background Fluorescence | Incomplete removal of extracellular dye or hydrolysis of Fluo-4 AM in the loading solution. | Ensure thorough washing after loading. Prepare the loading solution immediately before use. |

| Compartmentalization (e.g., mitochondrial or lysosomal staining) | Overloading with the dye or prolonged incubation at 37°C. | Reduce the Fluo-4 AM concentration and/or incubation time. Perform loading at room temperature. |

| Phototoxicity and Dye Bleaching | Excessive excitation light intensity or prolonged exposure. | Use the lowest possible excitation light intensity and exposure time. Use neutral density filters. |

| Cytotoxicity | High concentrations of Fluo-4 AM or DMSO. | Reduce the Fluo-4 AM concentration. Ensure the final DMSO concentration is below 0.5%. |

| Preferential Loading of Glial Cells | Fluo-4 AM can show higher affinity for astrocytes than neurons in mixed cultures. | Consider using alternative calcium indicators like Fura-2 AM or Oregon Green BAPTA-1 AM for neuronal-specific imaging. Electroporation can also enhance neuronal loading. |

Table 3: Troubleshooting Guide for Fluo-4 AM Loading in Primary Neurons.

Neuronal Calcium Signaling Pathways

Intracellular calcium is a ubiquitous second messenger that regulates a vast array of neuronal functions, from neurotransmitter release to gene expression. Fluo-4 AM imaging can be used to visualize Ca²⁺ dynamics originating from various sources.

Figure 2: Key Neuronal Calcium Signaling Pathways. This diagram illustrates the primary routes of Ca²⁺ entry and release in neurons, leading to various cellular responses.

Conclusion

The Fluo-4 AM loading protocol described in this application note provides a reliable method for measuring intracellular calcium dynamics in primary neurons. Careful optimization of dye concentration, loading time, and temperature is crucial for achieving a high signal-to-noise ratio while maintaining cell health. By following these guidelines and troubleshooting suggestions, researchers can effectively utilize Fluo-4 AM to investigate the intricate role of calcium signaling in neuronal function and drug discovery.

References

- 1. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hank's Balanced Salt Solution (HBSS), with calcium, magnesium, without phenol red - Elabscience® [elabscience.com]

- 3. Live Cell Calcium Indicators [sigmaaldrich.cn]

- 4. Fluorescent Ca2+ indicators directly inhibit the Na,K-ATPase and disrupt cellular functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 14025 - HBSS, calcium, magnesium, no phenol red | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes: Measuring Intracellular Calcium Dynamics in Cultured Cardiomyocytes using Fluo-4 AM

Introduction

Fluo-4 acetoxymethyl (AM) ester is a high-affinity, cell-permeant fluorescent dye widely utilized for the measurement of intracellular calcium ([Ca²⁺]i) concentrations. Its robust fluorescence increase of over 100-fold upon binding to Ca²⁺ makes it an ideal tool for studying calcium dynamics in excitable cells like cardiomyocytes.[1] This application note provides a detailed protocol for using Fluo-4 AM to monitor calcium transients in cultured cardiomyocytes, a critical parameter in cardiac physiology and drug discovery.

Principle of the Assay

The Fluo-4 AM ester is a non-polar compound that readily crosses the cell membrane of cultured cardiomyocytes. Once inside the cell, intracellular esterases cleave the AM ester group, trapping the now polar Fluo-4 molecule within the cytoplasm.[1][2] The de-esterified Fluo-4 exhibits a low basal fluorescence in the absence of calcium. Upon depolarization of the cardiomyocyte and subsequent influx of Ca²⁺ from the sarcoplasmic reticulum, Fluo-4 binds to free Ca²⁺, resulting in a significant increase in its fluorescence emission. This change in fluorescence intensity can be monitored over time using fluorescence microscopy or a microplate reader to characterize the kinetics of calcium transients.

Signaling Pathway of Fluo-4 AM in Cardiomyocytes

Caption: Fluo-4 AM passively enters the cardiomyocyte, is cleaved by esterases to its active form, and binds to intracellular calcium, resulting in a fluorescent signal.

Experimental Protocol

This protocol provides a general guideline for staining cultured cardiomyocytes with Fluo-4 AM. Optimal conditions may vary depending on the specific cell type and experimental setup.

Materials:

-

Fluo-4 AM (acetoxymethyl ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer (e.g., Tyrode's solution)

-

Cultured cardiomyocytes on a suitable imaging plate or coverslip

Reagent Preparation:

-

Fluo-4 AM Stock Solution (1-5 mM):

-

Dissolve 50 µg of Fluo-4 AM in 9.1 µL of anhydrous DMSO to make a 5 mM stock solution.

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Pluronic F-127 Solution (20% in DMSO):

-

This is often supplied as a ready-to-use solution. If preparing from powder, dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO.

-

-

Loading Buffer (2-10 µM Fluo-4 AM):

-

Prepare fresh for each experiment.

-

For a final concentration of 5 µM Fluo-4 AM, add 1 µL of the 5 mM Fluo-4 AM stock solution to 1 mL of HBSS.

-

To aid in dye dispersal, pre-mix the Fluo-4 AM stock solution with an equal volume of 20% Pluronic F-127 before adding to the HBSS. This results in a final Pluronic F-127 concentration of approximately 0.02-0.1%.[3]

-

Vortex the loading buffer thoroughly.

-

Staining Procedure:

-

Cell Culture:

-

Plate cardiomyocytes on glass-bottom dishes or plates suitable for fluorescence imaging and culture them to the desired confluency.

-

-

Dye Loading:

-

Aspirate the culture medium from the cardiomyocytes.

-

Wash the cells once with pre-warmed HBSS.

-

Add the freshly prepared Fluo-4 AM loading buffer to the cells, ensuring the entire cell monolayer is covered.

-

-

Incubation:

-

Incubate the cells for 15-60 minutes at 37°C or room temperature in the dark.[4] The optimal time and temperature should be determined empirically. Shorter incubation times at 37°C (e.g., 10-30 minutes) are often sufficient.

-

-

Washing:

-

Aspirate the loading buffer.

-

Wash the cells twice with pre-warmed HBSS to remove excess dye.

-

-

De-esterification:

-

Add fresh, pre-warmed HBSS to the cells.

-

Incubate for an additional 20-30 minutes at room temperature in the dark to allow for complete de-esterification of the Fluo-4 AM within the cells.

-

-

Imaging:

-

The cells are now ready for imaging.

-

Use a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation/Emission: ~494 nm / ~516 nm).

-

Record the fluorescence intensity over time to capture calcium transients.

-

Experimental Workflow

Caption: A streamlined workflow for Fluo-4 AM staining of cultured cardiomyocytes, from cell plating to data analysis.

Data Presentation and Analysis

The primary data obtained from Fluo-4 AM experiments is the change in fluorescence intensity over time. This data can be quantified to characterize the properties of the calcium transients.

Table 1: Typical Quantitative Parameters of Calcium Transients in Cultured Cardiomyocytes Measured with Fluo-4 AM

| Parameter | Description | Typical Value Range |

| Amplitude (F/F₀) | The ratio of the peak fluorescence intensity (F) to the baseline fluorescence intensity (F₀). | 1.5 - 5.0 |

| Time to Peak (TTP) | The time it takes for the fluorescence to rise from baseline to its peak. | 50 - 200 ms |

| Decay Time (τ or T₅₀) | The time it takes for the fluorescence to decay from the peak to 50% of the peak amplitude. | 200 - 800 ms |

| Frequency | The number of calcium transients per unit of time (for spontaneously beating cells). | 0.5 - 2.0 Hz |

Note: These values are approximate and can vary significantly depending on the cardiomyocyte source (e.g., neonatal, iPSC-derived), culture conditions, and experimental parameters.

Data Analysis:

-

Region of Interest (ROI) Selection: Define ROIs around individual cells or groups of cells to measure the average fluorescence intensity.

-

Background Subtraction: Subtract the background fluorescence from the ROI intensity measurements.

-

Baseline Correction (F/F₀): Normalize the fluorescence signal by dividing the intensity at each time point (F) by the baseline intensity (F₀). F₀ is typically calculated as the average intensity during a period of rest before a transient.

-

Parameter Extraction: From the normalized traces, calculate the amplitude, time to peak, decay time, and frequency of the calcium transients.

Troubleshooting and Optimization

-

Low Signal:

-

Increase the Fluo-4 AM concentration or incubation time.

-

Ensure complete de-esterification.

-

Check the health and viability of the cardiomyocytes.

-

-

High Background:

-

Ensure thorough washing after dye loading.

-

Decrease the Fluo-4 AM concentration.

-

Consider using a background suppressor reagent.

-

-

Cellular Compartmentalization:

-

Loading at a lower temperature (e.g., room temperature) may reduce dye sequestration in organelles.

-

-

Dye Leakage:

-

The use of an anion transport inhibitor like probenecid (B1678239) can help to improve dye retention within the cells.

-

By following this detailed protocol and considering the optimization strategies, researchers can reliably measure intracellular calcium dynamics in cultured cardiomyocytes, providing valuable insights into cardiac function and pharmacology.

References

- 1. ahajournals.org [ahajournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fluo-4 AM Calcium Imaging in Adherent Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluo-4 acetoxymethyl (AM) ester is a high-affinity, cell-permeant fluorescent dye used for the quantification of intracellular calcium ([Ca²⁺]i).[1][2] Upon entering the cell, non-specific cytosolic esterases cleave the AM ester group, trapping the active Fluo-4 dye inside.[1][3] The fluorescence intensity of Fluo-4 increases significantly (over 100-fold) upon binding to Ca²⁺, making it an invaluable tool for studying calcium signaling pathways in various cell types.[3] With an excitation maximum around 494 nm and an emission maximum at approximately 506 nm, Fluo-4 is compatible with standard fluorescein (B123965) isothiocyanate (FITC) filter sets. This application note provides a detailed protocol for using Fluo-4 AM to perform calcium imaging in adherent cells.

Key Experimental Parameters

The following tables summarize the critical quantitative data for the successful application of Fluo-4 AM in adherent cell calcium imaging.

Table 1: Reagent Preparation and Storage

| Reagent | Stock Concentration | Solvent | Storage Conditions | Stability of Stock Solution |

| Fluo-4 AM | 1-5 mM | Anhydrous DMSO | -20°C, desiccated, protected from light | Recommended to be used fresh; if stored, use within one week. |

| Pluronic® F-127 | 20% (w/v) | Anhydrous DMSO | 4°C | Stable for several months. |

| Probenecid (B1678239) | 100-250 mM | 1 M NaOH or physiological buffer | -20°C | Can be stored for up to 6 months. |

Table 2: Working Solution and Loading Conditions

| Parameter | Recommended Range | Notes |

| Fluo-4 AM Working Concentration | 1-5 µM | The optimal concentration should be determined empirically for each cell line to achieve adequate signal-to-noise while minimizing dye toxicity. |

| Pluronic® F-127 Final Concentration | 0.02-0.04% | Aids in the dispersion of the water-insoluble Fluo-4 AM in aqueous media. |

| Probenecid Final Concentration | 1-2.5 mM | An anion-transport inhibitor that can reduce the leakage of de-esterified Fluo-4 from the cells. |

| Loading Temperature | 20-37°C | Incubation at 37°C is common, but room temperature loading may reduce dye compartmentalization in some cell types. |

| Loading Duration | 15-60 minutes | The optimal time depends on the cell type and temperature. |

| De-esterification Period | 30 minutes | An additional incubation in dye-free medium after loading allows for complete hydrolysis of the AM ester by intracellular esterases. |

Signaling Pathway and Experimental Workflow

Fluo-4 AM Calcium Detection Pathway

Caption: Mechanism of intracellular calcium detection using Fluo-4 AM.

Experimental Workflow for Fluo-4 AM Calcium Imaging

Caption: Step-by-step workflow for Fluo-4 AM calcium imaging.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials

-

Adherent cells cultured on glass-bottom dishes or microplates suitable for fluorescence microscopy.

-

Fluo-4 AM (acetoxymethyl ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127

-

Probenecid (optional)

-

Physiological saline buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES-glucose buffer) with Ca²⁺ and Mg²⁺.

-

Cell culture medium

-

Agonist or stimulus of interest

-

Fluorescence microscope equipped with a camera and appropriate filters for FITC/GFP (Excitation ~490 nm, Emission ~525 nm).

Procedure

1. Preparation of Stock Solutions

-

Fluo-4 AM Stock Solution (1-5 mM): Bring the vial of Fluo-4 AM powder and anhydrous DMSO to room temperature. Add the appropriate volume of anhydrous DMSO to the Fluo-4 AM to achieve a 1-5 mM stock solution. Vortex thoroughly until the dye is completely dissolved. It is highly recommended to prepare this solution fresh for each experiment. If storage is necessary, aliquot into small volumes and store at -20°C, protected from light and moisture, for up to one week.

-

Pluronic® F-127 Stock Solution (20% w/v): Dissolve Pluronic® F-127 in anhydrous DMSO to make a 20% (w/v) solution. This may require gentle warming and vortexing. Store at 4°C.

-

Probenecid Stock Solution (100-250 mM, optional): Prepare a stock solution of probenecid in a physiological buffer or a solution of 1 M NaOH. Store at -20°C.

2. Preparation of Fluo-4 AM Loading Solution

-

For a final Fluo-4 AM concentration of 4 µM and a final Pluronic® F-127 concentration of 0.02%, mix equal volumes of the Fluo-4 AM stock solution and the 20% Pluronic® F-127 stock solution.

-